![molecular formula C12H16N4O2S B4018064 N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4018064.png)
N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide
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Description
N-methyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound belonging to the class of piperazines. Piperazines are known for their diverse range of applications in pharmaceuticals and other chemical industries.
Synthesis Analysis
- The synthesis of related piperazine compounds involves multiple stages, typically starting with the formation of intermediates, followed by crystallization. Specific methods such as the reaction of piperazine with isothiocyanates in ethereal solution have been used for synthesizing variants of piperazine derivatives (Y. Tung, 1957).
Molecular Structure Analysis
- Molecular structure characteristics of piperazine derivatives can involve weak intramolecular interactions, as seen in related compounds. The structural details are often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy (Hai-bo Wang, Jia-Hui Chen, Yue‐Qing Pu, Jin-tang Wang, 2004).
Chemical Reactions and Properties
- Piperazine compounds can undergo various chemical reactions forming complexes with different ions. For instance, semicarbazone variants of piperazine have been used as ligands for complexation with metal ions like Tb3+ (L. Macalik, M. Pyrkosz-Bulska, G. Małecki, K. Hermanowicz, P. Solarz, J. Janczak, J. Hanuza, 2021).
Physical Properties Analysis
- Physical properties of piperazine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine was characterized by FTIR, NMR, and X-ray crystallography, revealing details about its crystal structure and thermal stability (S. Awasthi, Chiranjeev Sharma, M. Yadav, G. Pandey, 2014).
Chemical Properties Analysis
- The chemical properties of piperazine compounds are influenced by their functional groups and molecular structure. For instance, the introduction of nitro groups in piperazine derivatives can significantly alter their reactivity and interaction with other molecules (R. Betz, T. Gerber, E. Hosten, A. S. Dayananda, H. Yathirajan, B. Narayana, 2011).
properties
IUPAC Name |
N-methyl-4-(4-nitrophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-13-12(19)15-8-6-14(7-9-15)10-2-4-11(5-3-10)16(17)18/h2-5H,6-9H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGXKMQARSWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(4-nitrophenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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